molecular formula C14H19NO2 B1246959 l-Methylphenidate CAS No. 20748-11-2

l-Methylphenidate

Cat. No.: B1246959
CAS No.: 20748-11-2
M. Wt: 233.31 g/mol
InChI Key: DUGOZIWVEXMGBE-UHFFFAOYSA-N

Description

Methylphenidate is a potent central nervous system stimulant primarily used to treat attention deficit hyperactivity disorder and narcolepsy. It is known for its ability to enhance focus and attention by increasing the levels of dopamine and norepinephrine in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylphenidate can be synthesized through various methods. One common method involves the reaction of 2-chloropyridine with phenylacetonitrile in the presence of a base to form 2-phenyl-2-pyridylacetonitrile. This intermediate is then hydrogenated to produce 2-phenyl-2-pyridylacetamide, which is subsequently cyclized to form methylphenidate .

Industrial Production Methods: Industrial production of methylphenidate typically involves the use of palladium-catalyzed hydrogenation reactions. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Hydrolysis to Ritalinic Acid

The primary metabolic pathway for l-methylphenidate involves hydrolysis by carboxylesterase 1 (CES1) in the liver:
Reaction :
l methylphenidateCES1ritalinic acid+methanol\text{l methylphenidate}\xrightarrow{\text{CES1}}\text{ritalinic acid}+\text{methanol}

Key Data:

ParameterValueSource
Enzyme specificityCES1 selectively hydrolyzes l-MPH over d-MPH
Urinary recovery of RA60–80% of administered dose
Plasma half-life (l-MPH)1.3–2.5 hours

This reaction renders this compound inactive, as ritalinic acid lacks pharmacological activity .

Transesterification with Ethanol

Concomitant ethanol intake induces transesterification, forming ethylphenidate :
Reaction :
l methylphenidate+ethanolethylphenidate+methanol\text{l methylphenidate}+\text{ethanol}\rightarrow \text{ethylphenidate}+\text{methanol}

Pharmacokinetic Impact:

ParameterWithout EthanolWith EthanolP-value
AUC of d-MPH (ng·hr/mL)82.9105.2<0.0001
Cₘₐₓ of d-MPH (ng/mL)15.321.5<0.0001

Source: Single-dose study in humans

Ethylphenidate exhibits CNS stimulant properties, raising concerns about abuse potential .

Process Optimization:

ConditionOptimal RangeYield/Conversion
Temperature10–40°C99% conversion
HCl concentration1.3–6 M95% yield
Reaction time15–30 hoursStable equilibrium

Source: Low-temperature synthesis patent

Key advantages include minimized hydrolysis and stable product formation at <40°C .

Minor Metabolic Pathways

This compound undergoes secondary transformations:

  • Aromatic hydroxylation : Forms p-hydroxy-methylphenidate (~1% of dose) .

  • Microsomal oxidation : Produces 6-oxo-methylphenidate, further hydrolyzed to 6-oxo-ritalinic acid (≤1.5% of dose) .

Comparative Metabolite Activity:

MetabolitePharmacological ActivitySpecies Tested
p-hydroxy-methylphenidateActive in miceInactive in humans
6-oxo-ritalinic acidInactiveN/A

Source: Preclinical studies

Stability and Degradation

  • Thermal stability : Degrades at >60°C via HCl decomposition, forming water and methyl chloride .

  • pH sensitivity : Unstable in alkaline conditions, favoring hydrolysis back to ritalinic acid .

Degradation Byproducts:

ByproductFormation Condition
Methyl chlorideHigh-temperature HCl/Methanol
WaterEquilibrium shift during synthesis

Stereochemical Considerations

  • Racemic separation : Modern formulations exclude erythro isomers, focusing on threo configurations .

  • Interconversion : No in vivo conversion between d- and this compound occurs .

Scientific Research Applications

FDA-Approved Applications

  • Attention Deficit Hyperactivity Disorder (ADHD) :
    • l-Methylphenidate is widely prescribed for managing ADHD symptoms in children and adults. It helps improve attention span, reduce hyperactivity, and enhance impulse control. Studies indicate that long-acting formulations are particularly effective, with a mean effect size of 0.94 in improving ADHD symptoms among adolescents .
  • Narcolepsy :
    • The medication is also approved for treating narcolepsy in adults, helping to manage excessive daytime sleepiness associated with this condition .

Off-Label Uses

This compound has several off-label applications that are gaining traction in clinical settings:

  • Cognitive Enhancement :
    • Some studies suggest that this compound may enhance cognitive performance, particularly in tasks requiring sustained attention and memory .
  • Cancer-Related Fatigue :
    • It has been explored as a treatment option for alleviating fatigue in cancer patients, showing moderate efficacy in improving energy levels .
  • Refractory Depression :
    • In older adults with refractory depression, this compound has been used to augment antidepressant therapy, although the evidence supporting its effectiveness is still being evaluated .
  • Apathy in Alzheimer’s Disease :
    • The compound is being investigated for its potential to address apathy in patients with Alzheimer’s disease, providing an additional therapeutic avenue for managing cognitive symptoms .

Efficacy and Safety

A comprehensive review of 260 studies revealed that while this compound significantly improves ADHD symptoms, it is also associated with various adverse effects. The risk of serious adverse events was found to be elevated among users compared to non-users, with notable increases in insomnia, decreased appetite, and cardiovascular events .

Table 1: Summary of Adverse Events Associated with this compound

Adverse EventRisk Ratio (RR)Confidence Interval (CI)
Serious Adverse Events1.361.17 to 1.57
Insomnia2.581.24 to 5.34
Decreased Appetite15.062.12 to 106.83
Cardiovascular Events1.411.09 to 1.88

Long-Term Outcomes

Long-term studies indicate that this compound remains effective over extended periods when combined with non-pharmacologic interventions such as behavioral therapy and educational support . A meta-analysis reported a high retention rate among patients treated with methylphenidate, reinforcing its role as a first-line treatment for ADHD .

Case Studies

Several case studies illustrate the varying applications of this compound:

  • Case Study A : A cohort of adolescents treated with OROS methylphenidate demonstrated significant improvements in academic performance and social interactions over a six-month period .
  • Case Study B : An elderly patient with refractory depression showed notable improvement in mood and energy levels after initiating treatment with this compound alongside standard antidepressants .

Mechanism of Action

Methylphenidate acts by inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and improved focus and attention. The primary molecular targets of methylphenidate are the dopamine transporter and the norepinephrine transporter .

Comparison with Similar Compounds

Methylphenidate’s unique mechanism and therapeutic profile make it a valuable compound in both clinical and research settings.

Biological Activity

l-Methylphenidate (l-MPH) is a stereoisomer of methylphenidate (MPH), a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). Understanding the biological activity of l-MPH is crucial for evaluating its pharmacological effects, therapeutic efficacy, and safety profile. This article synthesizes findings from various studies, providing a comprehensive overview of l-MPH's biological activity, mechanisms of action, and clinical implications.

l-MPH exerts its effects mainly by inhibiting the reuptake of neurotransmitters, particularly dopamine (DA) and norepinephrine (NE). It acts on the dopamine transporter (SLC6A3) and norepinephrine transporter (SLC6A2), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.

  • Affinity for Transporters :
    • l-MPH has a significantly lower affinity for SLC6A3 and SLC6A2 compared to its d-enantiomer, d-MPH. In vitro studies report IC50 values for l-MPH as follows:
      • SLC6A3: 540 nM
      • SLC6A2: 5100 nM
      • SLC6A4 (serotonin transporter): >50,000 nM .

This selective binding profile suggests that while l-MPH does have some stimulant properties, it is less potent than d-MPH in enhancing dopaminergic and noradrenergic activity.

Pharmacokinetics

The pharmacokinetic properties of l-MPH are essential for understanding its clinical application.

  • Absorption and Distribution :
    • Following oral administration, l-MPH is rapidly absorbed with peak plasma concentrations typically occurring within 1-2 hours. The volume of distribution is approximately 20 L/kg in children .
  • Metabolism :
    • l-MPH is metabolized in the liver to ritalinic acid primarily via carboxylesterase enzymes . This metabolite has minimal pharmacological activity.
  • Elimination :
    • The elimination half-life of l-MPH ranges from 2 to 4 hours, necessitating multiple daily doses for sustained effect .

Clinical Efficacy

The clinical efficacy of l-MPH in treating ADHD has been evaluated in several studies:

Safety Profile

The safety profile of l-MPH has been a topic of ongoing research:

  • Cardiovascular Risks : A cohort study found a small but significant increase (10%) in cardiovascular events among individuals receiving methylphenidate compared to controls . This risk was consistent across different age groups and did not vary significantly between those with or without pre-existing cardiovascular conditions.
  • Adverse Events : While non-serious adverse events were reported more frequently in treated groups versus placebo, serious adverse events did not show significant differences .

Summary of Research Findings

Study TypeFindings
Pharmacodynamicsl-MPH shows lower affinity for DA/NE transporters compared to d-MPH; weak serotonin activity.
Clinical TrialsResponse rate ~52% for ADHD; potential efficacy in chronic pain management.
Safety StudiesIncreased cardiovascular risk (10%); higher incidence of non-serious adverse events.

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the cognitive effects of l-Methylphenidate in neurodevelopmental disorders (e.g., ADHD or dyslexia)?

  • Methodological Answer : Experimental design should include randomized controlled trials (RCTs) with double-blinding to minimize bias. For example, one experiment could compare neurocognitive task performance (e.g., working memory, attention) between this compound-treated and placebo groups, while a second experiment might use fMRI to measure neural activity changes. Data analysis should employ ANOVA for group comparisons and regression models to control for covariates like age or baseline cognitive scores .

Q. What are best practices for conducting systematic literature reviews on this compound’s pharmacological mechanisms?

  • Methodological Answer : Use databases like PubMed and Web of Science with search terms such as "this compound pharmacokinetics" or "enantiomer metabolism." Limit results to peer-reviewed studies published post-2002 to ensure relevance. Synthesize findings using PRISMA guidelines, highlighting gaps such as limited data on long-term neurocognitive outcomes .

Q. How can reproducibility be ensured in this compound pharmacokinetic studies?

  • Methodological Answer : Document experimental protocols in detail, including dosage, administration routes (e.g., oral vs. transdermal), and analytical methods (e.g., LC-MS/MS for plasma concentration measurement). Provide raw data and code in supplementary materials, adhering to journal guidelines like those from the Beilstein Journal of Organic Chemistry .

Q. What methodological considerations are critical when surveying this compound use in student populations?

  • Methodological Answer : Use stratified sampling to ensure representativity across academic disciplines and demographics. Web-based questionnaires should be pilot-tested for clarity and include validated scales (e.g., ASRS-v1.1 for ADHD symptoms). Partner with IT specialists to ensure data security and minimize dropout rates .

Advanced Research Questions

Q. How can contradictions in clinical trial data on this compound’s efficacy across formulations be resolved?

  • Methodological Answer : Conduct meta-regression analyses to identify moderators such as dosage, administration route (e.g., extended-release vs. immediate-release), or patient subgroups (e.g., age, comorbidities). Use sensitivity analyses to exclude low-quality studies and assess publication bias via funnel plots .

Q. What advanced techniques are used to differentiate d- and this compound enantiomers in pharmacokinetic studies?

  • Methodological Answer : Chiral separation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with polar organic mobile phases. Validate methods using spiked plasma samples and compare enantiomer ratios across matrices (e.g., plasma vs. oral fluid). Report limits of detection (LOD) and quantification (LOQ) to ensure reliability .

Q. How can mixed-methods approaches enhance studies on this compound’s cognitive enhancement effects?

  • Methodological Answer : Combine quantitative neuropsychological testing with qualitative interviews to explore subjective experiences (e.g., perceived focus improvement). Use triangulation to reconcile discrepancies, such as improved task performance but self-reported side effects .

Q. What challenges arise in detecting this compound misuse via urinary screening?

  • Methodological Answer : Immunoassays may cross-react with metabolites like ritalinic acid, leading to false positives. Confirmatory methods like LC-MS/MS are required for specificity. Challenges include optimizing extraction techniques (e.g., protein precipitation for urine) and addressing interindividual metabolic variability .

Q. How to design longitudinal studies assessing this compound’s long-term neurocognitive outcomes?

  • Methodological Answer : Use cohort studies with baseline assessments and follow-ups at 6, 12, and 24 months. Include control groups (e.g., non-users or alternative treatments). Measure outcomes like academic performance, executive function, and adverse events (e.g., sleep disturbances). Address attrition via incentives and reminder systems .

Q. What strategies mitigate biases in meta-analyses of this compound’s off-label use?

  • Methodological Answer : Apply the Cochrane Risk of Bias Tool to evaluate individual study quality. Exclude studies with small sample sizes (<20 participants) or non-randomized designs. Use Egger’s test to assess small-study effects and adjust for heterogeneity via random-effects models .

Properties

CAS No.

20748-11-2

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 2-phenyl-2-piperidin-2-ylacetate

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3

InChI Key

DUGOZIWVEXMGBE-UHFFFAOYSA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

Isomeric SMILES

COC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

boiling_point

BP: 135 to 137 °C at 0.6 mm Hg

Color/Form

Crystals from ethanol (aqueous)

melting_point

74-75 °C
224 - 226 °C

Key on ui other cas no.

40431-62-7

physical_description

Solid

Related CAS

298-59-9 (hydrochloride)

solubility

1255mg/L
Practically insoluble in water
Soluble in alcohol, ethyl acetate, ether;  practically insoluble in petroleum ether
1.82e-01 g/L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.